molecular formula C17H24N2O4 B8522880 Tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate

Tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate

Cat. No. B8522880
M. Wt: 320.4 g/mol
InChI Key: JQWDAYRTALRSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040515B2

Procedure details

To a suspension of 1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (77a, 1.76 g, 7.06 mmol) in anhydrous dioxane (100 mL) was added CDI (1.43 g, 8.83 mmol). The resulting mixture was stirred at room temperature for 30 minutes, then stirred at 100° C. for 30 minutes. After cooling down to room temperature, TMSA (1.50 mL, 10.8 mmol) was added. After stirring the reaction mixture for 2 hours, t-butanol (25.0 mL) was added. The resulting mixture was stirred at 100° C. overnight. After cooling to room temperature and concentrating under vacuum, the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes) to give tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77b, 958 mg, 42%) as a solid.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[CH:10]=[C:9]([O:12][CH:13]([CH3:15])[CH3:14])[CH:8]=[C:7](C(O)=O)[C:6]=2[CH2:5][CH2:4][NH:3]1.C1N=CN([C:24]([N:26]2C=NC=C2)=[O:25])C=1.[C:31]([OH:35])([CH3:34])([CH3:33])[CH3:32]>O1CCOCC1>[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([NH:26][C:24](=[O:25])[O:35][C:31]([CH3:34])([CH3:33])[CH3:32])[CH:8]=[C:9]([O:12][CH:13]([CH3:14])[CH3:15])[CH:10]=2)[CH2:5][CH2:4][NH:3]1

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
O=C1NCCC=2C(=CC(=CC12)OC(C)C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 100° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
ADDITION
Type
ADDITION
Details
TMSA (1.50 mL, 10.8 mmol) was added
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 100° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1NCCC2=C(C=C(C=C12)OC(C)C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 958 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.